2-(Difluoromethoxy)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-8-fluoronaphthalene is an organic compound that features both difluoromethoxy and fluorine substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-8-fluoronaphthalene typically involves the introduction of difluoromethoxy and fluorine groups onto a naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-8-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-8-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-8-fluoronaphthalene involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- 2-(Difluoromethoxy)phenylmethanamine
Uniqueness
2-(Difluoromethoxy)-8-fluoronaphthalene is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-10-3-1-2-7-4-5-8(6-9(7)10)15-11(13)14/h1-6,11H |
InChI Key |
PZXPIZFBDMCDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.